molecular formula C26H22N2O2 B12466062 3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B12466062
M. Wt: 394.5 g/mol
InChI Key: ANYIVWOZYCYISF-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with benzyloxy and pyridinylmethyl substituents, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl chloride with phenol in the presence of a base such as potassium carbonate.

    Amidation Reaction: The benzyloxybenzene is then reacted with 4-(pyridin-4-ylmethyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as an EGFR kinase inhibitor, it binds to the ATP binding site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide stands out due to its specific structural features that confer unique binding properties and biological activities. Its combination of benzyloxy and pyridinylmethyl groups allows for versatile chemical modifications and potential for targeted therapeutic applications.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-phenylmethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C26H22N2O2/c29-26(23-7-4-8-25(18-23)30-19-22-5-2-1-3-6-22)28-24-11-9-20(10-12-24)17-21-13-15-27-16-14-21/h1-16,18H,17,19H2,(H,28,29)

InChI Key

ANYIVWOZYCYISF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

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